N-({1-[(5-chloro-2-furyl)methyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide
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Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including compounds similar to “N-({1-[(5-chloro-2-furyl)methyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide”, often involves N-alkylation strategies to design selective ligands or multifunctional agents. For example, Canale et al. (2016) explored the N-alkylation of arylsulfonamide derivatives as a method for achieving selective receptor ligands, highlighting the chemical versatility and potential of sulfonamide compounds in medicinal chemistry (Canale et al., 2016).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is critical for their biological activity. Studies such as the one by Shim et al. (2002) have used molecular orbital methods to analyze the conformations of sulfonamide compounds, contributing to understanding how molecular structure influences receptor binding and activity (Shim et al., 2002).
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions, including cyclopropanation, which has been studied for its enantioselective synthesis potential. Davies et al. (1996) demonstrated the rhodium(II) catalyzed decomposition of vinyldiazomethanes as a method for synthesizing functionalized cyclopropanes, indicating the chemical reactivity and potential applications of sulfonamides in organic synthesis (Davies et al., 1996).
Physical Properties Analysis
The physical properties of sulfonamide compounds are influenced by their molecular structure. Studies on the crystal structure, spectroscopic, and quantum chemical properties provide insights into the stability, reactivity, and potential applications of these compounds. For example, Fatma et al. (2017) investigated the crystal structure and spectroscopic properties of a novel sulfonamide derivative, contributing to the understanding of its physical properties and potential applications (Fatma et al., 2017).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, such as their reactivity and interactions with biological targets, are central to their potential therapeutic applications. Studies investigating the synthesis and activity of sulfonamide compounds against various biological targets help elucidate their chemical properties and potential as therapeutic agents. Vinaya et al. (2009) evaluated the antimicrobial activity of sulfonamide derivatives, highlighting their potential as antimicrobial agents (Vinaya et al., 2009).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-[(5-chlorofuran-2-yl)methyl]piperidin-3-yl]methyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3S/c19-18-9-8-17(24-18)13-21-10-4-7-16(12-21)11-20-25(22,23)14-15-5-2-1-3-6-15/h1-3,5-6,8-9,16,20H,4,7,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQIPBICAKEPJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(O2)Cl)CNS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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